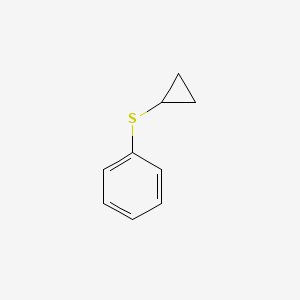
Cyclopropyl phenyl sulfide
Cat. No. B1585027
Key on ui cas rn:
14633-54-6
M. Wt: 150.24 g/mol
InChI Key: YIBKCPJOFAUAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09340506B2
Procedure details


To a stirred suspension of potassium tert-butoxide (52.4 g, 467 mmol) in DMSO (200 mL) was added thiophenol (42.9 g, 389 mmol) at 0° C. and stirred for 30 minutes at 20-25° C., followed by addition of bromocyclopropane (37.3 mL, 467 mmol). The reaction mixture was heated to 60° C. and continued to stir for 24 hours at the same temperature (with cold water circulation in the condenser). Reaction monitoring was done by TLC showed completion of reaction. The reaction mixture was then cooled to 20-25° C., added water (800 mL) then extracted with diethyl ether (3×400 mL). Diethyl ether layer was washed with water (500 mL) then with brine (150 mL) and dried over anhydrous sodium sulfate (75 g). Sodium sulfate was filtered and wash with diethyl ether (50 mL), solvent was removed under reduced pressure using rotavapour (bath temperature 30-35° C.) to get the required oily product which was dried under vacuum for 30 minutes. The crude material was used for the next step with out any purification.






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([O-])C.[K+].[C:7]1([SH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.BrC1CC1.O>CS(C)=O>[CH:5]1([S:13][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:2][CH2:1]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
52.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
42.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S
|
Step Three
|
Name
|
|
|
Quantity
|
37.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1CC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes at 20-25° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to 60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction monitoring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion of reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled to 20-25° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with diethyl ether (3×400 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Diethyl ether layer was washed with water (500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with brine (150 mL) and dried over anhydrous sodium sulfate (75 g)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Sodium sulfate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with diethyl ether (50 mL), solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rotavapour (bath temperature 30-35° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to get the required oily product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried under vacuum for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was used for the next step with out any purification
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
